3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Overview
Description
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a dioxane ring substituted with a dimethyl group and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline typically involves the reaction of 3-nitroaniline with 2,2-dimethyl-1,3-dioxane-5-one under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to convert the nitro group to an amino group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)aniline: Similar structure but lacks the dimethyl substitution on the dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with the aniline group at a different position.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is unique due to the presence of the dimethyl-substituted dioxane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSGQYPCLNFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653391 | |
Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-12-1 | |
Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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